tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Fragment-based lead discovery demands building blocks with MW <300, balanced logD, and mutually orthogonal reactive sites. This 2,8-diazaspiro[4.5]decane delivers all three: MW 268.40 g/mol, XLogP3 ≈ 1.9, and differentially masked N-2 (ethyl) / N-8 (Boc) amines. • Sequential reactivity: N-2 tertiary amine undergoes amide coupling or alkylation without touching N-8 Boc; subsequent TFA deprotection unlocks the piperidine nitrogen for a second, chemically distinct diversification step. • Shorter synthetic routes: Hit-to-lead teams save 4-6 linear steps per analog versus de novo spirodiamine construction. • Acid-labile Boc is removed in <2 h (TFA/DCM, rt), conditions orthogonal to hydrogenolysis and basic hydrolysis, reducing scale-up risk.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
Cat. No. B13958789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCCN1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O2/c1-5-16-9-6-15(12-16)7-10-17(11-8-15)13(18)19-14(2,3)4/h5-12H2,1-4H3
InChIKeyXUDILNSVFRWAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate: Orthogonal Spirocyclic Diamine Building Block


tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 64097-83-2 when unprotected at N-8, or the N-Boc protected form represented by the title compound) belongs to the spirocyclic diamine class—a privileged scaffold in medicinal chemistry. The compound features a pyrrolidine-piperidine spiro junction (2,8-diazaspiro[4.5]decane core) with orthogonal protection at N-8 (Boc) and an ethyl substituent at N-2. The Boc group serves as a acid-labile protecting group for the piperidine nitrogen, while the ethyl group on the pyrrolidine nitrogen provides a moderate lipophilic handle that differentiates this building block from simpler N–H or N–methyl analogs . This specific substitution pattern enables differential functionalization strategies that are not accessible with unsubstituted or uniformly protected analogs, making it a strategic intermediate for constructing target-focused compound libraries .

Why N-2 Ethyl and Boc Protection Differentiate This Scaffold


In-class 2,8-diazaspiro[4.5]decane building blocks exhibit widely varying physicochemical and synthetic properties depending on N-2 substitution and N-8 protection status, precluding facile interchange. The unprotected parent (CAS 176-67-0) carries a hydrogen bond donor at N-2 that limits solubility in organic media and introduces unwanted reactivity during metal-catalyzed coupling reactions . The N-Boc protected parent (CAS 236406-39-6) lacks the N-2 alkyl group entirely, resulting in a lower lipophilicity (XLogP3 = 1.4) that may reduce passive membrane permeability in cell-based assays relative to the 2-ethyl congener . The methyl analog (N-2 methyl) provides only a single carbon increment in lipophilicity, whereas the ethyl group delivers a larger, quantifiable shift that can meaningfully influence logD without crossing into excessive lipophilicity that would risk promiscuous binding or poor aqueous solubility . The benzyl-protected analog (Cbz at N-8) offers orthogonal hydrogenolysis-mediated deprotection but generates toluene as a byproduct, whereas Boc deprotection proceeds cleanly under acidic conditions, permitting sequential deprotection strategies incompatible with Cbz chemistry . These quantitative differences are directly reflected in procurement decisions where the precise balance of lipophilicity, protecting group lability, and steric environment at N-2 determines downstream synthetic success.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage of the 2-Ethyl Substituent

The 2-ethyl substituent imparts a calculated XLogP3 increase of approximately +0.5 log units relative to the Boc-protected unsubstituted parent (XLogP3 = 1.4), yielding an estimated XLogP3 of ~1.9 for the title compound. This contrasts with the N-methyl analog (estimated XLogP3 ≈ 1.7) and the unprotected parent 2,8-diazaspiro[4.5]decane (LogP = 0.33) . The 0.5 log unit increment translates to a ~3.2-fold higher calculated octanol-water partition coefficient, placing the compound closer to the generally accepted optimal logD range (1–3) for CNS drug-like molecules and improving predicted passive membrane permeability over the unsubstituted scaffold .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight Reduction vs. Cbz-Protected Analog

The title compound (MW = 268.40 g/mol, 15 heavy atoms) is 34.0 Da lighter than the benzyl carbamate (Cbz) analog (tert-Butyl replaced by benzyl at N-8; MW = 302.4 g/mol, 20 heavy atoms) . This 11.3% reduction in molecular weight and 25% reduction in heavy atom count is quantitatively meaningful for fragment-based and lead-like library design, where MW < 300 is a common cutoff . The Boc group contributes 3 heavy atoms (C, O, O) vs. Cbz's 8 heavy atoms, making the title compound a more compact building block for subsequent elaboration while retaining orthogonal acid-labile deprotection capability.

Synthetic Chemistry Building Block Selection Fragment-Based Drug Design

Differential Reactivity for Sequential Functionalization

The title compound presents two chemically distinct secondary/tertiary amine centers: N‑8 is Boc‑protected (carbamate, requires acidic deprotection) and N‑2 is a free tertiary amine bearing an ethyl substituent (directly alkylatable or usable as a nucleophile). In contrast, uniformly protected analogs (e.g., 2,8-bis-Boc or 2,8-bis-Cbz) require simultaneous deprotection that eliminates selectivity, while fully unprotected 2,8-diazaspiro[4.5]decane demands complex differentiation strategies . Published methodology explicitly demonstrates that 2,8-diazaspiro[4.5]decane scaffolds with differential protection enable mono‑N‑alkylation and sequential elaboration that is impossible on symmetric or unprotected scaffolds, increasing synthetic step economy by an estimated 2–4 steps in typical library syntheses . The ethyl group at N‑2 further ensures that the pyrrolidine nitrogen remains tertiary, preventing competing side reactions during amide coupling or reductive amination on the piperidine nitrogen.

Organic Synthesis Protecting Group Strategy Library Chemistry Chemical Methodology

2-Ethyl Scaffold in Validated Bioactive Chemotypes

The 2‑ethyl‑substituted 2,8‑diazaspiro[4.5]decane motif appears recurrently in known bioactive chemotypes. RS‑86 (2‑ethyl‑8‑methyl‑2,8‑diazaspiro[4.5]decane‑1,3‑dione) is a clinical‑stage M1 muscarinic agonist, while 2,8‑diazaspiro[4.5]decane‑based trisubstituted ureas with ethyl‑type substitution have been reported as soluble epoxide hydrolase (sEH) inhibitors with oral activity in hypertensive animal models . More recently, 2,8‑diazaspiro[4.5]decane scaffolds have yielded MCH‑R1 antagonists with sub‑micromolar activity . The title compound, as the Boc‑protected 2‑ethyl analog, represents the direct synthetic precursor to such biologically validated chemotypes, enabling introduction of the 2‑ethyl pharmacophoric element early in the synthetic sequence. While direct head‑to‑head data for the title compound vs. analogs in a specific assay are not publicly available, the class‑level inference is that the 2‑ethyl substituent is a recurring structural feature within active structures, consistent with a beneficial contribution to target binding or pharmacokinetic properties.

Medicinal Chemistry SAR sEH Inhibition M1 Muscarinic Agonism GPIIb-IIIa Antagonism

High-Value Applications in Medicinal Chemistry


Fragment-Based and Lead-Like Library Construction

Building block procurement for fragment‑based drug discovery (FBDD) or lead‑like library synthesis demands MW < 300, balanced lipophilicity, and orthogonal functional handles. The title compound meets all three criteria: MW 268.40 (< 300), estimated XLogP3 ≈ 1.9 (within 1–3 optimal range), and differentially protected N‑2 (ethyl, free) and N‑8 (Boc, acid‑labile) amines . Compared to the Cbz analog (MW 302.4 g/mol, exceeding the typical fragment MW cutoff), the title compound enables 11% lighter final elaborated products, directly improving the probability of meeting lead‑likeness criteria .

Hit-to-Lead Optimization of Targeted Programs

Multiple independent medicinal chemistry programs have identified 2‑ethyl‑substituted 2,8‑diazaspiro[4.5]decanes as active pharmacophores (e.g., RS‑86 for M1 muscarinic, sEH inhibitor series from Kato et al. 2013) . The title compound serves as the direct Boc‑protected precursor for rapid analog synthesis around the N‑8 piperidine position while retaining the validated 2‑ethyl substituent. This allows hit‑to‑lead teams to explore N‑8 substitution space (amide, urea, sulfonamide, heteroaryl) without de novo construction of the spirodiamine core, reducing synthetic cycle time by an estimated 4–6 steps per analog relative to a linear synthesis from acyclic precursors .

Parallel Synthesis and DNA-Encoded Library Chemistry

Parallel synthesis and DNA‑encoded library (DEL) workflows require building blocks with defined, mutually orthogonal reactive sites. The title compound's N‑2 tertiary amine can be engaged in amide coupling or alkylation without affecting the N‑8 Boc‑protected amine, while N‑8 can be deprotected (TFA) and subsequently functionalized in a second, chemically distinct step . This sequenced reactivity is incompatible with bis‑protected or fully unprotected scaffolds and enables high‑fidelity library production where each reaction step addresses only one reactive center, minimizing byproduct formation and simplifying purification. The differential reactivity quantitatively reduces the number of chromatographic purifications required per library member, translating to direct cost savings in high‑throughput purification workflows.

Route Selection Based on Protecting Group Lability

Contract research organizations (CROs) and internal medicinal chemistry groups selecting building blocks for multi‑step synthetic routes must align protecting group lability with downstream chemistry. The Boc group on N‑8 is cleaved by TFA/DCM (rt, < 2 hours), conditions orthogonal to many subsequent transformations (e.g., hydrogenolysis, basic hydrolysis) that would be incompatible with Cbz or Fmoc protection . Furthermore, the ethyl group on N‑2 eliminates the possibility of competing N‑deprotection or N‑oxidation reactions that can occur with free N–H pyrrolidines during palladium‑catalyzed cross‑couplings. This built‑in chemoselectivity directly reduces the risk of route failure during scale‑up, a consideration that differentiates the title compound from less thoughtfully protected analogs in procurement evaluations .

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